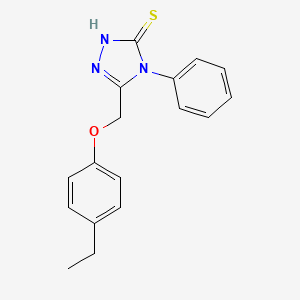
3-((4-Ethylphenoxy)methyl)-4-phenyl-1,2,4-triazoline-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((4-Ethylphenoxy)methyl)-4-phenyl-1,2,4-triazoline-5-thione" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and potential biological activities. The compound is structurally related to various other triazole derivatives that have been synthesized and characterized in the literature, indicating its potential for diverse chemical and biological applications.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions, as seen in the study of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, which was obtained in excellent yield through a series of reactions . The synthesis process often includes the formation of key intermediates, such as hydrazides, which are then cyclized to form the triazole core . The synthesis of related compounds often employs techniques such as reductive amination, amine formylation, and cyclization .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using X-ray diffraction (XRD) techniques. For instance, the structure of a similar compound was determined by XRD, supporting the formation of the thione tautomer isomer . The molecular geometry and electronic structure can be further elucidated using density functional theory (DFT) calculations, which provide insights into the optimized geometry and electronic properties of the molecule .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including tautomerism, as observed in the thiol↔thione tautomerism reaction via single-proton intramigration . Aminomethylation reactions involving the nitrogen atom of the thioamide group have also been reported, leading to the formation of salts with secondary amines . Methylation reactions of triazole derivatives can result in different product distributions depending on the substituents and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized using a range of spectroscopic and analytical techniques. These include FT-IR, MS, TG/DTG, UV–Vis, and NMR spectroscopy . Quantum chemical calculations can provide additional information on properties such as vibrational wavenumbers, electric dipole moment, polarizability, and hyperpolarizability . The nonlinear optical properties of these compounds are of particular interest, with some derivatives showing greater properties than urea, a standard reference material . Additionally, the antioxidant activity of certain S-substituted triazole derivatives has been evaluated, with some showing significant free radical scavenging activity .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antiradical Activity
1,2,4-Triazole derivatives exhibit significant antioxidant and antiradical activities, beneficial for mitigating oxidative stress and improving biochemical processes in organisms exposed to high doses of radiation. These compounds are compared to biogenic amino acids like cysteine, which possess free SH-groups contributing to their antioxidant properties. The exploration of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles has opened new avenues for developing substances with enhanced biological effects (Kaplaushenko, 2019).
Diverse Industrial Applications
The versatility of 1,2,4-triazole derivatives extends beyond biological activities, finding utility in various industrial applications. These include use in agriculture as pesticides, in pharmaceuticals for developing new medications, in the production of dyes, high-energy materials, and anti-corrosion additives. Moreover, these compounds are also used in the creation of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, demonstrating their widespread applicability across engineering, metallurgy, and biotechnology sectors (Nazarov et al., 2021).
Environmental and Analytical Chemistry
The chemical properties of 1,2,4-triazole derivatives also render them suitable for environmental and analytical applications. They play a role in the sorption of pollutants to soil and minerals, contributing to the understanding and mitigation of environmental contamination. This aspect is crucial for managing the fate and behavior of various compounds in aquatic and terrestrial environments, aiding in the development of strategies for pollution control and environmental protection (Werner et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-ethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-13-8-10-15(11-9-13)21-12-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWGEKRWUDDCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)
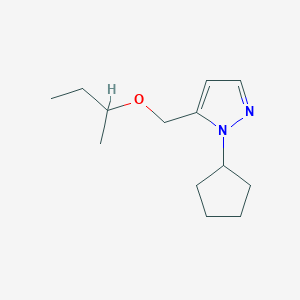

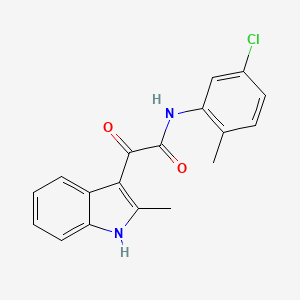
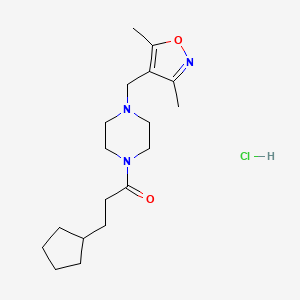
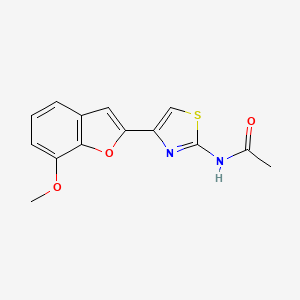
![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)
![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543554.png)
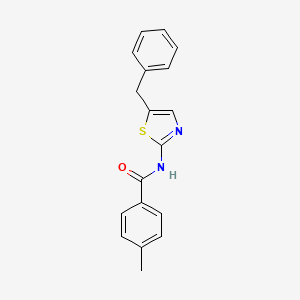
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2543556.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2543559.png)
![Ethyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2543560.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2543563.png)